Potent Caspase Inhibition with Superior Selectivity Against Non-Caspase Proteases
MX1013 inhibits recombinant human caspases 1, 3, 6, 7, 8, and 9 with IC50 values ranging from 5 to 20 nM [1]. In contrast, it exhibits poor inhibition of non-caspase proteases, with IC50 values >10 μM against cathepsin B, calpain I, and Factor Xa [1]. This demonstrates a selectivity window of >500-fold for caspases over these off-target proteases.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Caspase 1,3,6,7,8,9: 5-20 nM |
| Comparator Or Baseline | Non-caspase proteases (Cathepsin B, Calpain I, Factor Xa): >10 μM |
| Quantified Difference | Selectivity window >500-fold |
| Conditions | Standard fluorometric enzyme assays using specific substrates (e.g., Ac-DEVD-AMC for caspase 3). |
Why This Matters
High selectivity minimizes confounding off-target effects, ensuring that observed biological outcomes are directly attributable to caspase inhibition, which is critical for mechanism-of-action studies and translational research.
- [1] Yang W, Guastella J, Huang JC, Wang Y, Zhang L, Xue D, Tran M, Woodward R, Kasibhatla S, Tseng B, Drewe J, Cai SX. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity. Br J Pharmacol. 2003 Sep;140(2):402-12. doi: 10.1038/sj.bjp.0705450. View Source
